molecular formula C6H4Cl6 B12808447 1,2,3,4,5,6-Hexachlorocyclohexene CAS No. 1890-41-1

1,2,3,4,5,6-Hexachlorocyclohexene

Cat. No.: B12808447
CAS No.: 1890-41-1
M. Wt: 288.8 g/mol
InChI Key: RTXWYBKYSKCFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6-Hexachlorocyclohexene is an organochlorine compound with the molecular formula C6H4Cl6. It is a derivative of cyclohexene where all six hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant.

Preparation Methods

1,2,3,4,5,6-Hexachlorocyclohexene can be synthesized through the chlorination of benzene. The process involves the addition of chlorine to benzene in the presence of ultraviolet light, which leads to the formation of several stereoisomers of hexachlorocyclohexane. The specific isomer, this compound, can be isolated from this mixture .

Industrial production methods typically involve the use of catalysts such as zinc chloride, cupric chloride, or aluminum chloride on activated carbon to facilitate the chlorination process at elevated temperatures (400-500°C) .

Chemical Reactions Analysis

1,2,3,4,5,6-Hexachlorocyclohexene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hexachlorocyclohexane derivatives.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include chlorine, bromine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4,5,6-Hexachlorocyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexachlorocyclohexene involves its interaction with various molecular targets. It is known to interfere with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site. This interaction leads to neurotoxic effects, affecting the nervous system, liver, and kidneys .

Comparison with Similar Compounds

1,2,3,4,5,6-Hexachlorocyclohexene is part of a group of compounds known as hexachlorocyclohexanes. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties compared to its isomers.

Properties

CAS No.

1890-41-1

Molecular Formula

C6H4Cl6

Molecular Weight

288.8 g/mol

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexene

InChI

InChI=1S/C6H4Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-4H

InChI Key

RTXWYBKYSKCFNF-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(=C(C1Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.